molecular formula C21H26N4O3 B5276678 2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-(2-HYDROXYPHENYL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-(2-HYDROXYPHENYL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Cat. No.: B5276678
M. Wt: 382.5 g/mol
InChI Key: IOSXGMHIHOKXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-(2-HYDROXYPHENYL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-(2-HYDROXYPHENYL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced.

    Hydroxyethyl Substitution: The hydroxyethyl group is introduced via alkylation reactions using ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-(2-HYDROXYPHENYL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The piperazine and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alkoxides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with ketone or aldehyde functionalities, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-(2-HYDROXYPHENYL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-(2-HYDROXYPHENYL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl and piperazine groups play a crucial role in binding to these targets, leading to modulation of their activity. The quinazolinone core is essential for the compound’s stability and overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Hydroxyethyl)-1-piperazinyl]ethanesulfonic acid (HEPES): A commonly used biological buffer.

    1-(2-Hydroxyethyl)piperazine: Used in the preparation of pharmaceutical compounds.

Uniqueness

2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-(2-HYDROXYPHENYL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its combination of a quinazolinone core with hydroxyethyl and piperazine groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like HEPES or 1-(2-Hydroxyethyl)piperazine.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-14-20-17(12-15(13-19(20)28)16-4-2-3-5-18(16)27)23-21(22-14)25-8-6-24(7-9-25)10-11-26/h2-5,15,26-27H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSXGMHIHOKXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)CCO)CC(CC2=O)C4=CC=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.